N-(3,4-difluorophenyl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide
Description
N-(3,4-difluorophenyl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide is a fluorinated acetamide derivative featuring a 1,3-thiazole core substituted with a sulfanyl-linked 4-fluorophenyl-2-oxoethyl group. The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to fluorinated heterocycles .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O2S2/c20-12-3-1-11(2-4-12)17(25)10-28-19-24-14(9-27-19)8-18(26)23-13-5-6-15(21)16(22)7-13/h1-7,9H,8,10H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRSVCMYTLZJNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aryl Ring
N-(4-Fluorophenyl)-2-[2-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-thiazol-4-yl]acetamide ()
- Structural Difference : Replaces the 3,4-difluorophenyl group with a single 4-fluorophenyl substituent.
- Impact : Reduced steric bulk and electron-withdrawing effects compared to the target compound. The absence of the 3-fluorine may decrease binding affinity to hydrophobic pockets in biological targets.
- Pharmacological Inference : Lower logP (lipophilicity) could enhance aqueous solubility but reduce membrane permeability .
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
- Structural Difference : Substitutes fluorine atoms with chlorine on the phenyl ring.
- Impact: Chlorine’s larger atomic radius and higher lipophilicity increase steric hindrance and metabolic stability.
- Crystallographic Data : The dihedral angle between the dichlorophenyl and thiazole rings (61.8°) suggests a twisted conformation, which could influence intermolecular interactions in crystal packing or target binding .
Heterocyclic Core Modifications
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide ()
- Structural Difference : Replaces the thiazole ring with a 1,2,4-triazole core.
- The 4-methylphenyl group on the triazole enhances steric bulk, which may affect binding pocket compatibility .
N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide ()
- Structural Difference: Incorporates a quinazolinone ring system instead of thiazole.
- Impact: The planar quinazolinone moiety may enhance DNA intercalation or kinase inhibition activity. The dual chloro/fluoro substitution balances lipophilicity and electronic effects .
Sulfanyl-Linker Modifications
N-(2,4-difluorophenyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide ()
- Structural Difference : Utilizes a 1,2,4-triazole-3-sulfanyl linker instead of a thiazole-based system.
- Impact : The triazole’s smaller size may reduce steric hindrance, improving access to enzymatic active sites. The 2,4-difluorophenyl group offers a distinct electronic profile compared to 3,4-difluorophenyl .
Key Data Table: Structural and Inferred Pharmacological Properties
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